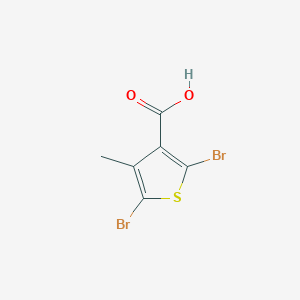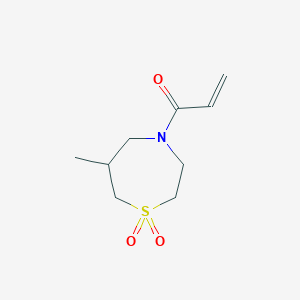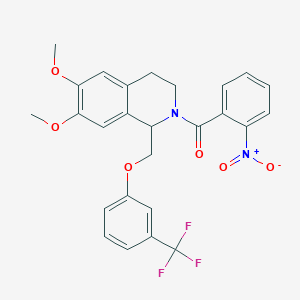![molecular formula C12H14ClF3N4O2 B2452747 Ethyl-3-{2-[3-Chlor-5-(trifluormethyl)-2-pyridinyl]-2-methylhydrazino}-3-iminopropanoat CAS No. 338794-86-8](/img/structure/B2452747.png)
Ethyl-3-{2-[3-Chlor-5-(trifluormethyl)-2-pyridinyl]-2-methylhydrazino}-3-iminopropanoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-3-iminopropanoate is a useful research compound. Its molecular formula is C12H14ClF3N4O2 and its molecular weight is 338.72. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-3-iminopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-3-iminopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Forensische Wissenschaft und Toxikologie
Ethyl-3-{2-[3-Chlor-5-(trifluormethyl)-2-pyridinyl]-2-methylhydrazino}-3-iminopropanoat spielt eine entscheidende Rolle in der forensischen Wissenschaft und Toxikologie. Seine Stabilität und Spezifität machen es zu einem exzellenten Kandidaten für die Detektion und Quantifizierung von Drogen, Metaboliten und anderen toxischen Substanzen in biologischen Proben. Forscher verwenden es in massenspektrometrischen Analysen, um Verbindungen in postmortalen Untersuchungen, Drogenüberdosierungsfällen und strafrechtlichen Ermittlungen zu identifizieren .
Entwicklung von Krebsmedikamenten
Die einzigartige Struktur der Verbindung deutet auf potenzielle Antikrebs-Eigenschaften hin. Forscher untersuchen ihre Auswirkungen auf Krebszelllinien und erforschen Mechanismen wie die Induktion von Apoptose, Zellzyklusarrest und die Hemmung des Tumorwachstums. Durch das Verständnis ihrer Interaktionen mit zellulären Zielen wollen Wissenschaftler neuartige Chemotherapeutika entwickeln .
Neuropharmakologie und neurodegenerative Erkrankungen
This compound kann das zentrale Nervensystem beeinflussen. Studien untersuchen seine neuroprotektiven Effekte, die Modulation von Neurotransmittern und die potenzielle Verwendung bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson. Forscher untersuchen seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden und seine Auswirkungen auf die neuronale Funktion .
Antimikrobielle Eigenschaften
Die Verbindung zeigt vielversprechende antimikrobielle Aktivität. Forscher untersuchen ihre Wirksamkeit gegen Bakterien, Pilze und Viren. Durch die Aufklärung ihres Wirkmechanismus und die Identifizierung spezifischer mikrobieller Ziele wollen sie neue Antibiotika oder antivirale Mittel entwickeln .
Stoffwechselwege und Enzyminhibition
This compound interagiert mit Stoffwechselenzymen. Untersuchungen konzentrieren sich auf seine Rolle bei der Hemmung spezifischer Enzyme, die an Krankheitspfaden beteiligt sind. Das Verständnis dieser Interaktionen kann zu therapeutischen Interventionen bei Stoffwechselstörungen führen .
Chemische Biologie und Wirkstoffabgabe
Forscher erforschen die chemische Reaktivität der Verbindung und ihr Potenzial als Baustein für Arzneimittelkonjugate. Durch die Anbindung an andere Moleküle erzeugen sie Prodrugs oder gezielte Wirkstofffreisetzungssysteme. Diese Strategien verbessern die Stabilität, Löslichkeit und gewebe-spezifische Abgabe von Medikamenten .
Eigenschaften
IUPAC Name |
ethyl (3Z)-3-amino-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylhydrazinylidene]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3N4O2/c1-3-22-10(21)5-9(17)19-20(2)11-8(13)4-7(6-18-11)12(14,15)16/h4,6H,3,5H2,1-2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFKCLSGXWFMBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NN(C)C1=C(C=C(C=N1)C(F)(F)F)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C(=N/N(C)C1=C(C=C(C=N1)C(F)(F)F)Cl)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[5-(1H-1,2,4-triazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2452664.png)
![Endo-8-oxabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2452665.png)
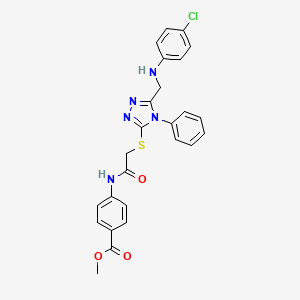
![1-oxo-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-isothiochromene-3-carboxamide](/img/structure/B2452668.png)


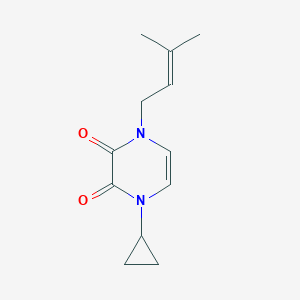
![N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2452675.png)
